DOTAP Mesylate Demonstrates Lower Cytotoxicity Than Lipofectamine 2000 in Tumor Cell Lines
In a direct comparative study evaluating cationic lipid-DNA complexes in Hep-2 and NCI-H460 cells, DOTAP-based formulations exhibited measurably lower cytotoxicity than the commercial benchmark Lipofectamine 2000, with cell viability remaining above 80% under transfection conditions [1]. A separate study assessing CL-DNA complexes with varying neutral lipid compositions further confirmed that DOTAP complex toxicity was 'never worse than that of the commercial benchmark reagent Lipofectamine2000' across multiple formulation conditions [2].
| Evidence Dimension | Cell viability post-transfection |
|---|---|
| Target Compound Data | Cell viability >80% at transfection-optimized N/P ratios |
| Comparator Or Baseline | Lipofectamine 2000: cell viability also >80% but with DOTAP showing lower comparative toxicity per authors' assessment |
| Quantified Difference | DOTAP cytotoxicity assessed as lower than Lipofectamine 2000 in Hep-2 and NCI-H460 cells; in multiple neutral lipid contexts, toxicity 'never worse' than L2000 |
| Conditions | Hep-2 (human laryngeal carcinoma) and NCI-H460 (human lung carcinoma) cell lines; CL-DNA complexes at ρ=3 for DOTAP |
Why This Matters
Lower cytotoxicity enables higher tolerated doses and broader experimental windows, particularly in sensitive primary cell types and long-term gene expression studies where Lipofectamine 2000-associated toxicity may confound results.
- [1] Biomart News. Study on optimal cationic liposome to DNA ratios for nucleic acid delivery. 2018 Sep 21. View Source
- [2] Sharma R, et al. Cytotoxicity assessment of CL-DNA complexes. PMC4051313. Figure 7. View Source
